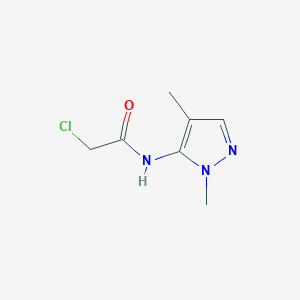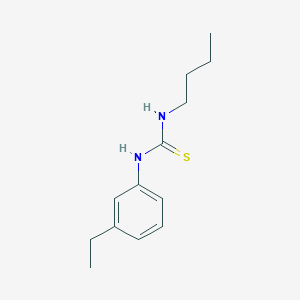
(2S)-2-phenyl-2-(thiophene-2-carbonylamino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-phenyl-2-(thiophene-2-carbonylamino)acetic acid is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule is a derivative of phenylacetic acid and contains a thiophene ring, which gives it unique properties.
Applications De Recherche Scientifique
(2S)-2-phenyl-2-(thiophene-2-carbonylamino)acetic acid has shown potential in various scientific research applications. It has been studied for its anti-inflammatory and analgesic properties, as well as its ability to inhibit the growth of cancer cells. This compound has also been investigated for its potential as a treatment for Alzheimer's disease, as it has been shown to improve memory and cognitive function in animal models.
Mécanisme D'action
The mechanism of action of (2S)-2-phenyl-2-(thiophene-2-carbonylamino)acetic acid is not fully understood. However, it is believed to work by inhibiting the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. This compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
Studies have shown that (2S)-2-phenyl-2-(thiophene-2-carbonylamino)acetic acid has anti-inflammatory and analgesic effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2S)-2-phenyl-2-(thiophene-2-carbonylamino)acetic acid in lab experiments is its high purity and yield. This compound is also stable and can be easily synthesized using standard laboratory techniques. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Orientations Futures
There are several future directions for research on (2S)-2-phenyl-2-(thiophene-2-carbonylamino)acetic acid. One direction is to investigate its potential as a treatment for Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration method for this compound. Another direction is to explore its potential as a treatment for cancer. Studies have shown that this compound inhibits the growth of cancer cells in vitro, and further research is needed to determine its efficacy in vivo. Additionally, future research could focus on elucidating the mechanism of action of (2S)-2-phenyl-2-(thiophene-2-carbonylamino)acetic acid and identifying potential molecular targets for this compound.
Méthodes De Synthèse
The synthesis of (2S)-2-phenyl-2-(thiophene-2-carbonylamino)acetic acid involves the reaction of L-phenylalanine with thiophene-2-carboxylic acid followed by the addition of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then treated with hydroxylamine hydrochloride to form the final product. This method yields a high purity product with a yield of around 70%.
Propriétés
IUPAC Name |
(2S)-2-phenyl-2-(thiophene-2-carbonylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c15-12(10-7-4-8-18-10)14-11(13(16)17)9-5-2-1-3-6-9/h1-8,11H,(H,14,15)(H,16,17)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDFNCZLEHZUNZ-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-phenyl-2-(thiophene-2-carbonylamino)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Piperidin-4-yl-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B7469108.png)

![5-methyl-N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7469118.png)



![3-[4-(3-Methylphenyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B7469152.png)

![3-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7469162.png)




![1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B7469197.png)